molecular formula C18H25FN2O2 B5325450 1-[4-(4-BUTYRYL-2-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE CAS No. 6032-98-0

1-[4-(4-BUTYRYL-2-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B5325450
CAS No.: 6032-98-0
M. Wt: 320.4 g/mol
InChI Key: HUWSKRZCBGYFOF-UHFFFAOYSA-N
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Description

1-[4-(4-BUTYRYL-2-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE is a synthetic organic compound featuring a piperazine ring substituted with a 2-fluorophenyl-butyryl group and a terminal ketone. However, its specific biological activity and toxicological profile remain less characterized compared to structurally related nitrosamines and piperazine derivatives discussed in the literature.

Properties

IUPAC Name

1-[4-(4-butanoylpiperazin-1-yl)-3-fluorophenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-3-5-17(22)14-7-8-16(15(19)13-14)20-9-11-21(12-10-20)18(23)6-4-2/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWSKRZCBGYFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346545
Record name ST051258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6032-98-0
Record name ST051258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(4-BUTYRYL-2-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:

    Formation of the Fluorophenyl Intermediate:

    Attachment of the Butyryl Group: The butyryl group is introduced through acylation reactions, commonly using butyryl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and dihaloalkanes.

    Final Coupling Step:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(4-BUTYRYL-2-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the butyryl group and formation of corresponding acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-[4-(4-BUTYRYL-2-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-BUTYRYL-2-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with opioid receptors, influencing pain perception and analgesic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

  • Molecular Formula : C₁₀H₁₃N₃O₂
  • Key Features: A tobacco-specific nitrosamine (TSNA) with a pyridyl group and methylnitrosamino side chain.
  • Carcinogenicity: Induces lung tumors in F344 rats (27/30 incidence at 5.0 ppm dose) and pancreatic tumors (9/80 at 1.0 ppm) via drinking water administration . Metabolic activation involves α-hydroxylation, forming DNA adducts (e.g., pyridylhydroxybutyl-DNA) in liver and lung tissues .
  • Metabolism: Rapidly converted to 4-(methylnitrosamino)-1-(3-pyridyl)butan-1-ol (NNAL), a proximate carcinogen with similar tumorigenic activity .

1-[4-(4-AMINO-PHENYL)-PIPERAZIN-1-YL]-BUTAN-1-ONE

  • Molecular Formula : C₁₄H₂₁N₃O
  • Key Features: Piperazine-ketone backbone with an aminophenyl substituent.
  • No direct carcinogenicity data available, but structural similarity to piperazine-based pharmaceuticals suggests possible CNS or receptor-modulating applications .

Target Compound: 1-[4-(4-BUTYRYL-2-FLUOROPHENYL)PIPERAZINO]-1-BUTANONE

  • Key Features : Fluorinated phenyl-butyryl group may enhance metabolic stability and lipophilicity compared to NNK’s pyridyl-nitrosamine system.
  • Hypothesized Safety Profile: The absence of a nitrosamine group (unlike NNK) likely reduces genotoxic risk. Fluorine substitution could sterically hinder reactive intermediates, further mitigating carcinogenicity .

Metabolic and Toxicological Comparisons

Compound Metabolic Pathway Primary Target Organs Tumor Incidence (Highest Dose) Key Adducts/Intermediates
NNK α-hydroxylation → NNAL → DNA adducts Lung, Pancreas 27/30 (lung), 9/80 (pancreas) Pyridylhydroxybutyl-DNA
NNAL Further oxidation → DNA alkylation Lung, Pancreas 26/30 (lung), 8/30 (pancreas) Same as NNK
1-[4-(4-AMINO-PHENYL)-... Not reported N/A N/A N/A
Target Compound Likely hepatic CYP450 oxidation Unknown No data Hypothetically fewer reactive intermediates

Mechanistic Differences

  • NNK : Requires metabolic activation via α-hydroxylation to generate methyl diazonium ions, which alkylate DNA .
  • Target Compound: The fluorophenyl-butyryl group may direct metabolism toward non-carcinogenic pathways (e.g., ketone reduction or piperazine ring oxidation), avoiding DNA-reactive intermediates.

Biological Activity

1-[4-(4-Butyryl-2-Fluorophenyl)Piperazino]-1-Butanone is a compound of interest in pharmacological research due to its potential biological activities, particularly in relation to the central nervous system and its interaction with various receptors. This article reviews the biological activity of this compound, summarizing relevant findings from diverse studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20FN2O\text{C}_{15}\text{H}_{20}\text{F}\text{N}_{2}\text{O}

It features a piperazine ring substituted with a butyryl group and a fluorophenyl moiety, which may influence its biological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those associated with opioid and dopamine receptors. The presence of the fluorine atom in the phenyl ring is believed to enhance receptor affinity and selectivity.

2. Monoamine Oxidase Inhibition

Studies on related piperazine derivatives have shown that some compounds exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For instance, derivatives containing similar structural motifs were evaluated for MAO-A and MAO-B inhibition, revealing promising results for neuroprotective applications .

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
T327.05120.6
T60.0390.013

This suggests that modifications to the piperazine structure can significantly alter biological activity.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds indicate varying degrees of toxicity depending on structural modifications. For example, certain derivatives showed complete cell death at higher concentrations, while others demonstrated lower toxicity profiles .

Case Study 1: Analgesic Potential

A study explored the analgesic potential of piperazine derivatives similar to this compound in animal models. The results indicated that these compounds could provide significant pain relief without the severe side effects associated with traditional opioids.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. The study found that some analogs could significantly reduce cell death in neuronal cultures exposed to oxidative stressors, indicating a potential therapeutic role in neurodegenerative diseases.

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